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molecular formula C19H20ClN3 B8354229 4-(4-Aminophenyl)-6-chloro-2-diethylaminoquinoline

4-(4-Aminophenyl)-6-chloro-2-diethylaminoquinoline

Cat. No. B8354229
M. Wt: 325.8 g/mol
InChI Key: LXHGBHJNBFMPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106204B2

Procedure details

179 mg of iron powder were added to a solution of 380 mg of 6-chloro-2-diethylamino-4-(4-nitrophenyl)quinoline in 12.7 ml of glacial acetic acid and then 3.0 ml of concentrated hydrochloric acid were added dropwise, and the mixture was boiled at 70° C. for 2 hours. The solvent was removed by distillation, and the residue was mixed with water and made alkaline with 2N NaOH. This aqueous phase was extracted with ethyl acetate. The product is a dark brown viscous oil.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
12.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
179 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH:6]=[C:5]2[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][CH:18]=1.Cl>C(O)(=O)C.[Fe]>[NH2:23][C:20]1[CH:19]=[CH:18][C:17]([C:5]2[C:4]3[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=3)[N:8]=[C:7]([N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH:6]=2)=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
380 mg
Type
reactant
Smiles
ClC=1C=C2C(=CC(=NC2=CC1)N(CC)CC)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
12.7 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
179 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
ADDITION
Type
ADDITION
Details
the residue was mixed with water
EXTRACTION
Type
EXTRACTION
Details
This aqueous phase was extracted with ethyl acetate

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)C1=CC(=NC2=CC=C(C=C12)Cl)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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